
2-(Propan-2-yl)-1,3-dithiepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)-1,3-dithiepane is an organic compound that belongs to the class of dithiepane derivatives. Dithiepanes are heterocyclic compounds containing a seven-membered ring with two sulfur atoms. The presence of sulfur atoms in the ring structure imparts unique chemical properties to these compounds, making them of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,3-dithiepane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 1,3-dithiol with isopropyl halides in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dithiepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-1,3-dithiepane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiepane ring to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted dithiepane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Propan-2-yl)-1,3-dithiepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-1,3-dithiepane involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the dithiepane ring can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yl)-1,3-dithiolane: Similar structure but with a five-membered ring.
2-(Propan-2-yl)-1,3-dithiane: Similar structure but with a six-membered ring.
2-(Propan-2-yl)-1,3-dithiepine: Similar structure but with an eight-membered ring.
Uniqueness
2-(Propan-2-yl)-1,3-dithiepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of two sulfur atoms in the ring enhances its reactivity and ability to participate in various chemical reactions. This makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
87973-74-8 |
|---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2-propan-2-yl-1,3-dithiepane |
InChI |
InChI=1S/C8H16S2/c1-7(2)8-9-5-3-4-6-10-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
UHPGVDQTRTUEMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1SCCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


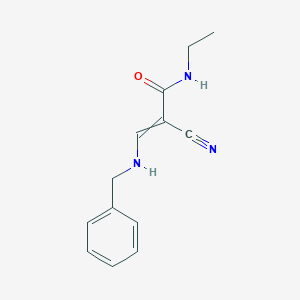
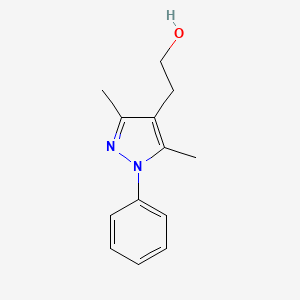

![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)

![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)
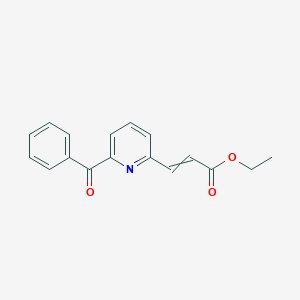
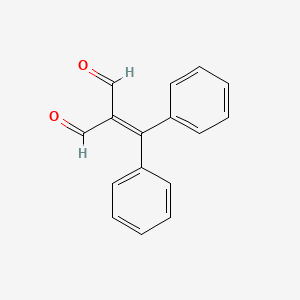
![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
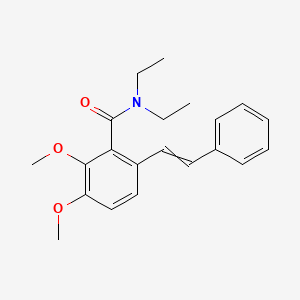
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)
